2-Nitro-4-(propylcarbamoyl)phenylboronic acid
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Overview
Description
2-Nitro-4-(propylcarbamoyl)phenylboronic acid is an organoboron compound with the molecular formula C10H13BN2O5. It is a derivative of phenylboronic acid, which is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions . This compound features a nitro group and a propylcarbamoyl group attached to the phenyl ring, making it a versatile reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-4-(propylcarbamoyl)phenylboronic acid typically involves the following steps:
Nitration: The nitration of 4-(propylcarbamoyl)phenylboronic acid is carried out using a mixture of concentrated nitric acid and sulfuric acid. This introduces the nitro group at the 2-position of the phenyl ring.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-4-(propylcarbamoyl)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Aryl halides, palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., ethanol or water).
Major Products Formed
Reduction: 2-Amino-4-(propylcarbamoyl)phenylboronic acid.
Substitution: Biaryl compounds with various functional groups depending on the aryl halide used.
Scientific Research Applications
2-Nitro-4-(propylcarbamoyl)phenylboronic acid has several applications in scientific research:
Biology: Potential use in the development of boron-containing drugs due to its ability to form stable complexes with biomolecules.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment, where boron compounds are used to target cancer cells and enhance the effects of neutron radiation.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 2-Nitro-4-(propylcarbamoyl)phenylboronic acid in chemical reactions involves the following steps:
Suzuki-Miyaura Coupling: The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the biaryl product.
Reduction: The nitro group is reduced to an amino group through hydrogenation, where hydrogen gas and a palladium catalyst facilitate the reduction process.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl group and two hydroxyl groups attached to boron.
4-(Propylcarbamoyl)phenylboronic Acid: Similar to 2-Nitro-4-(propylcarbamoyl)phenylboronic acid but lacks the nitro group.
Uniqueness
This compound is unique due to the presence of both a nitro group and a propylcarbamoyl group on the phenyl ring
Properties
Molecular Formula |
C10H13BN2O5 |
---|---|
Molecular Weight |
252.03 g/mol |
IUPAC Name |
[2-nitro-4-(propylcarbamoyl)phenyl]boronic acid |
InChI |
InChI=1S/C10H13BN2O5/c1-2-5-12-10(14)7-3-4-8(11(15)16)9(6-7)13(17)18/h3-4,6,15-16H,2,5H2,1H3,(H,12,14) |
InChI Key |
NWFZUWGYPHJBJS-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)NCCC)[N+](=O)[O-])(O)O |
Origin of Product |
United States |
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